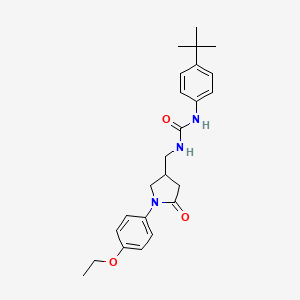

1-(4-(Tert-butyl)phenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O3/c1-5-30-21-12-10-20(11-13-21)27-16-17(14-22(27)28)15-25-23(29)26-19-8-6-18(7-9-19)24(2,3)4/h6-13,17H,5,14-16H2,1-4H3,(H2,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJDXWDOEXSNDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(Tert-butyl)phenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the tert-butylphenyl intermediate:

Synthesis of the ethoxyphenylpyrrolidinone intermediate: This step involves the formation of the pyrrolidinone ring and the attachment of the ethoxyphenyl group through a series of condensation and cyclization reactions.

Coupling of intermediates: The final step involves the coupling of the two intermediates through a urea formation reaction, typically using reagents such as phosgene or isocyanates under controlled conditions.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability, often utilizing flow chemistry techniques for better control and efficiency .

Chemical Reactions Analysis

1-(4-(Tert-butyl)phenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(4-(Tert-butyl)phenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

Mechanism of Action

The mechanism of action of 1-(4-(Tert-butyl)phenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Urea and Pyrrolidinone Moieties

The target compound shares structural similarities with urea derivatives and pyrrolidinone-containing molecules documented in the evidence. Key comparisons include:

Table 1: Structural and Physical Properties of Comparable Compounds

Key Observations:

- Substituent Effects: The tert-butyl group in the target compound increases steric bulk compared to smaller substituents like methyl or trifluoromethyl groups in analogs . This may enhance binding to hydrophobic pockets in enzymes or receptors.

- Electronic Effects: The 4-ethoxyphenyl group provides electron-donating properties, contrasting with electron-withdrawing groups (e.g., CF3 in ), which could alter hydrogen-bonding interactions in urea-based pharmacophores.

Comparison with Azetidin-2-one Derivatives

Table 2: Azetidin-2-one Derivatives vs. Target Compound

Key Observations:

- Heterocyclic Core: The pyrrolidin-5-one core in the target compound offers a five-membered ring with a ketone group, contrasting with the four-membered azetidin-2-one ring. This difference may affect conformational flexibility and metabolic stability .

Pharmacological Potential

- Urea-Based Analogs: Compounds like 1-(4-chlorophenoxy)-3-((2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy)methyl)benzene (flufenprox) are used as insecticides, indicating that urea/ether hybrids with aromatic substituents can exhibit bioactivity .

Biological Activity

The compound 1-(4-(tert-butyl)phenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a urea derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula: CHNO

- Molecular Weight: 364.47 g/mol

The compound features a tert-butyl group, which enhances lipophilicity, and a pyrrolidine moiety that may contribute to its biological activity.

Anticancer Activity

Urea derivatives have been explored for their anticancer activities. For example, piperazine urea compounds have demonstrated selective agonistic effects on melanocortin receptors, which are implicated in cancer pathways . The presence of both the tert-butyl and ethoxyphenyl groups in our target compound may enhance its interaction with biological targets involved in cancer progression.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds reveals that modifications to the urea structure significantly impact biological efficacy. For example:

- Tert-Butyl Group: Increases hydrophobicity and membrane penetration, which is crucial for antimicrobial activity.

- Pyrrolidine Moiety: Influences binding affinity to biological targets, enhancing therapeutic potential .

Study 1: Antimicrobial Efficacy

In a study examining various urea derivatives, it was found that modifications similar to those present in our target compound led to enhanced antimicrobial activity against resistant bacterial strains. The introduction of bulky groups like tert-butyl improved membrane permeability and metabolic stability .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 4 | MRSA |

| Compound B | 8 | C. difficile |

| Target Compound | TBD | TBD |

Study 2: Anticancer Potential

Research on piperazine-based urea derivatives indicated promising results in inhibiting tumor growth in rodent models without significant side effects. The selective nature of these compounds suggests that our target compound may share similar properties, warranting further investigation into its anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.